molecular formula C23H28N6O3 B3019027 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014008-81-1

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3019027
CAS No.: 1014008-81-1
M. Wt: 436.516
InChI Key: JUXHTHNCZJAZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity in Cancer Research

One of the primary applications of this compound is in cancer research, particularly in the synthesis and evaluation of its cytotoxic activity. For instance, carboxamide derivatives of similar compounds demonstrated potent cytotoxic properties against various cancer cell lines, suggesting potential for anticancer applications (Deady et al., 2003).

Molecular Structures in Biochemistry

The compound has been used in the study of molecular structures, specifically in metal complexes. For example, metal complexes of 6-pyrazolylpurine derivatives have been synthesized and structurally characterized, providing insights into metal-mediated base pairs, which are crucial in biochemical processes (Sinha et al., 2015).

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of N-confused porphyrin derivatives using compounds like 1,3-dimethyl-1H-pyrazol-5(4H)-one shows the compound's relevance in developing new medicinal chemistry applications (Li et al., 2011).

Analgesic and Anti-Inflammatory Properties

Research on derivatives of this compound has revealed significant analgesic and anti-inflammatory activities. For example, studies have shown that certain derivatives exhibit stronger analgesic properties than reference drugs, highlighting the potential for new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Optoelectronic and Charge Transport Properties

Explorations into the optoelectronic and charge transport properties of related Pechmann dyes suggest potential applications of this compound in organic light-emitting diodes (OLEDs). These studies highlight the compound's utility in developing efficient materials for OLED applications (Wazzan & Irfan, 2019).

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-5-32-14-13-27-19-20(24-22(27)29-17(3)15-16(2)25-29)26(4)23(31)28(21(19)30)12-11-18-9-7-6-8-10-18/h6-10,15H,5,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXHTHNCZJAZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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